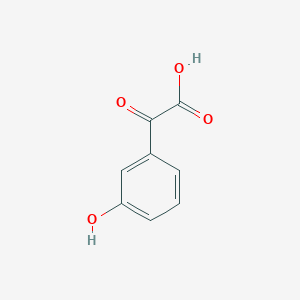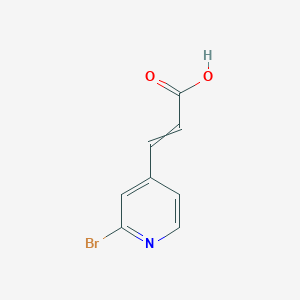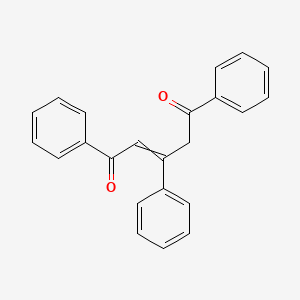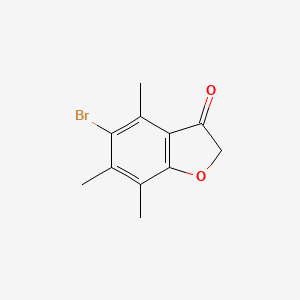
N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE
描述
N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two butyl groups attached to each nitrogen atom of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE typically involves the reaction of benzene-1,4-diamine with butyl halides under basic conditions. A common method includes:
Starting Materials: Benzene-1,4-diamine and butyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The benzene-1,4-diamine is dissolved in the solvent, and the butyl bromide is added dropwise. The mixture is stirred at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems may be employed.
Purification Techniques: Industrial purification techniques such as distillation, crystallization, and advanced chromatography are used to obtain high-purity products.
化学反应分析
Types of Reactions: N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the butyl groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).
Substitution: Halogenation using bromine (Br~2~) or chlorination using chlorine (Cl~2~) in the presence of a catalyst.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated derivatives or other substituted aromatic compounds.
科学研究应用
N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and advanced materials.
作用机制
The mechanism of action of N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to Active Sites: Interact with the active sites of enzymes, inhibiting or modulating their activity.
Pathway Modulation: Affect cellular pathways by altering the function of key proteins and signaling molecules.
相似化合物的比较
N,N,N’,N’-Tetramethyl-p-phenylenediamine: Similar structure but with methyl groups instead of butyl groups.
N,N-Dimethyl-1,4-phenylenediamine: Contains dimethyl groups instead of butyl groups.
N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: Contains phenyl groups instead of butyl groups.
Uniqueness: N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE is unique due to its bulky butyl groups, which can influence its steric and electronic properties, making it distinct in terms of reactivity and applications compared to its analogs.
属性
CAS 编号 |
19433-81-9 |
|---|---|
分子式 |
C22H40N2 |
分子量 |
332.6 g/mol |
IUPAC 名称 |
1-N,1-N,4-N,4-N-tetrabutylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-5-9-17-23(18-10-6-2)21-13-15-22(16-14-21)24(19-11-7-3)20-12-8-4/h13-16H,5-12,17-20H2,1-4H3 |
InChI 键 |
VEHKMIKMZXCKNZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N(CCCC)CCCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
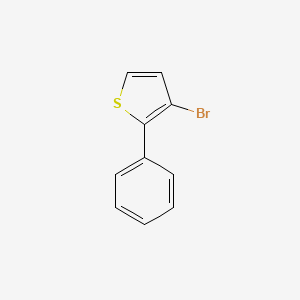
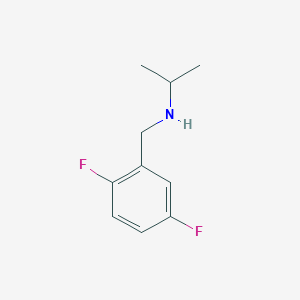
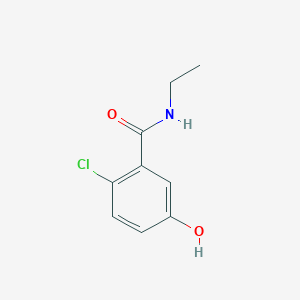
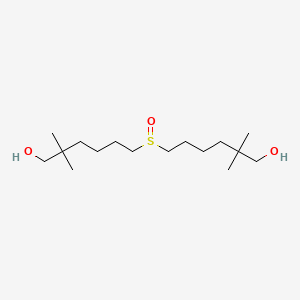
![3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine](/img/structure/B8523309.png)
![1-(3,3-Diphenylpropyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B8523312.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol](/img/structure/B8523314.png)
![Carbamic acid,[2-amino-4-cyano-5-[methyl(2-methylpropyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8523317.png)

